molecular formula C11H18N2O3 B12934193 rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate

rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B12934193
M. Wt: 226.27 g/mol
InChI Key: MXTMZVASARNAAR-ZJDVBMNYSA-N
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Description

rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate is a complex organic compound with a unique structure. It belongs to the class of compounds known as pyrrolopyridines, which are characterized by a fused pyrrole and pyridine ring system. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Hydroxylation: Introduction of the hydroxyl group at the desired position using reagents such as osmium tetroxide or hydrogen peroxide.

    Esterification: The carboxylate group is introduced through an esterification reaction using ethyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The ester group can be reduced to an alcohol using reagents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like SOCl2 (Thionyl chloride) for chlorination.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: SOCl2, PBr3 (Phosphorus tribromide)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Halides

Scientific Research Applications

rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxy-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate: Similar structure but lacks the octahydro component.

    Methyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and ester functional groups. This combination of features makes it a versatile compound for various chemical and biological applications.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

ethyl (1S,2R,3S,6R,8R)-2-hydroxy-4,9-diazatricyclo[4.3.1.03,8]decane-9-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-2-16-11(15)13-7-3-6-4-8(13)10(14)9(7)12-5-6/h6-10,12,14H,2-5H2,1H3/t6-,7-,8+,9+,10+/m1/s1

InChI Key

MXTMZVASARNAAR-ZJDVBMNYSA-N

Isomeric SMILES

CCOC(=O)N1[C@@H]2C[C@@H]3C[C@H]1[C@@H]([C@H]2NC3)O

Canonical SMILES

CCOC(=O)N1C2CC3CC1C(C2NC3)O

Origin of Product

United States

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